molecular formula C10H6Cl8 B190028 (1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene CAS No. 142433-24-7

(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene

Cat. No. B190028
M. Wt: 409.8 g/mol
InChI Key: BIWJNBZANLAXMG-HEVSPMQYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.



Synthesis Analysis

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Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.



Chemical Reactions Analysis

This involves understanding the reactions the compound can undergo, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves understanding the compound’s properties, such as its melting point, boiling point, solubility, and chemical stability.


Safety And Hazards

This involves understanding the potential risks associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This involves understanding the potential future applications and research directions for the compound.


Please note that the availability of this information can vary depending on the specific compound and the extent of research that has been done on it. For a specific compound like “(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene”, you would need to look at scientific literature or databases that specialize in chemistry.


properties

IUPAC Name

(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3+,4-,5-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWJNBZANLAXMG-HEVSPMQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]1Cl)Cl)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-trans-Chlordane

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